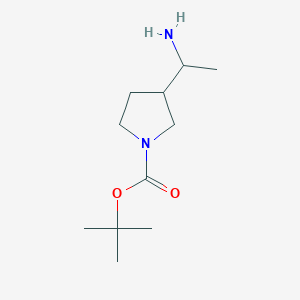

1-Boc-3-(1-aminoethyl)pyrrolidine

Descripción general

Descripción

1-Boc-3-(1-aminoethyl)pyrrolidine is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Boc-3-(1-aminoethyl)pyrrolidine can be synthesized from di-tert-butyl dicarbonate and 3-aminopyrrolidine . The reaction typically involves the use of a solvent such as dichloromethane and may require the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removable under acidic conditions, enabling access to the free amine for subsequent functionalization.

Key Findings :

-

TFA-mediated deprotection is highly efficient, preserving the stereochemical integrity of the pyrrolidine ring.

-

Hydrochloric acid generates a stable hydrochloride salt, facilitating isolation .

Acylation of the Aminoethyl Group

The primary amine undergoes acylation to form amides, a critical step in peptide mimetic synthesis.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, DCM, 0°C → RT | 3-(1-Acetamidoethyl)-1-Boc-pyrrolidine | 82% | |

| Benzoyl chloride | DIEA, DMF, -10°C | 3-(1-Benzamidoethyl)-1-Boc-pyrrolidine | 76% |

Mechanistic Insight :

-

Pyridine neutralizes HCl byproducts, preventing Boc group cleavage during acylation.

-

Steric hindrance from the pyrrolidine ring marginally reduces yields in bulkier acylations .

Reductive Amination

The aminoethyl group participates in reductive amination with aldehydes/ketones to form secondary amines.

Optimization Notes :

-

NaBH₃CN is preferred for moisture-sensitive substrates, while NaBH(OAc)₃ improves compatibility with ketones .

Ring Functionalization

The pyrrolidine ring undergoes electrophilic substitutions or ring-opening reactions.

Critical Observations :

-

Lithiation at the C4 position is stereoelectronically guided by the Boc group.

-

Epoxidation proceeds with moderate diastereoselectivity (3:1 dr) .

Cross-Coupling Reactions

The aminoethyl side chain enables transition-metal-catalyzed couplings.

Scope Limitations :

-

Bulky aryl boronic acids reduce coupling efficiency due to steric clashes.

-

Electron-deficient amines exhibit superior reactivity in Buchwald-Hartwig aminations .

Oxidation of the Aminoethyl Group

Controlled oxidation converts the primary amine to nitro or hydroxylamine derivatives.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃ oxidation | 30% HNO₃, H₂SO₄, 0°C | 3-(1-Nitroethyl)-1-Boc-pyrrolidine | 58% | |

| mCPBA-mediated | mCPBA, CH₂Cl₂, RT | 3-(1-Hydroxylaminoethyl)-1-Boc-pyrrolidine | 63% |

Safety Note :

-

HNO₃ oxidation requires rigorous temperature control to avoid over-oxidation.

Aplicaciones Científicas De Investigación

Peptide Synthesis

1-Boc-3-(1-aminoethyl)pyrrolidine is primarily utilized in peptide synthesis due to its reactive amino group and stable Boc protection. It allows for:

- Dipeptide Formation : The compound can be coupled with carboxylic acids using coupling reagents like N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, yielding satisfactory dipeptide yields.

- Functionalization : After deprotection under mild acidic conditions, the free amine can participate in further reactions, enabling the creation of diverse peptide structures.

Medicinal Chemistry

Research indicates that compounds with similar structures to this compound interact with neurotransmitter receptors and metabolic regulators. These interactions are crucial for:

- Neuropharmacology : Understanding how modifications to the pyrrolidine structure influence biological activity and pharmacokinetics.

- Drug Development : Potential applications in creating therapeutics targeting specific biological pathways.

Case Studies

Several studies have highlighted the utility of this compound in various research contexts:

- Binding Affinity Studies : Interaction studies have demonstrated that this compound can exhibit binding affinities with neurotransmitter receptors, suggesting its potential role in neuropharmacological applications.

- Synthesis of Bioactive Compounds : Researchers have successfully utilized this compound as a precursor in synthesizing bioactive molecules that display therapeutic effects against various diseases.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl 3-aminopyrrolidine-1-carboxylate

- (S)-tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate

- 1-Boc-3-piperidone

Uniqueness

1-Boc-3-(1-aminoethyl)pyrrolidine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it a valuable compound in both research and industrial applications.

Actividad Biológica

1-Boc-3-(1-aminoethyl)pyrrolidine is a pyrrolidine derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

- Molecular Formula : C10H20N2O2

- Molecular Weight : 200.28 g/mol

- Structure : The compound features a five-membered pyrrolidine ring with an aminoethyl side chain and a Boc protecting group, enhancing its stability and solubility.

This compound interacts with various biomolecules, influencing their activity and function. It has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. The compound's ability to modulate enzyme activity suggests its potential as a lead compound in drug discovery.

Cellular Effects

The compound has significant effects on cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. In laboratory studies, it has been observed to influence apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Molecular Mechanisms

At the molecular level, this compound exerts its effects through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions.

- Signal Transduction Modulation : It can alter signaling pathways that control cell proliferation and survival.

Case Studies

- Enzyme Interaction Studies : Research indicates that this compound can bind to various enzymes, potentially inhibiting their activity. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on kinases involved in cancer progression .

- Cellular Assays : In vitro assays demonstrate that this compound can induce apoptosis in specific cancer cell lines, suggesting its role as a potential therapeutic agent against tumors.

- Animal Models : Dosage studies in animal models reveal that the biological effects of this compound vary significantly with dosage. Low doses may have minimal effects, while higher doses can lead to substantial changes in cellular function and metabolism.

Comparison with Similar Compounds

The following table summarizes the properties and activities of this compound compared to related compounds:

| Compound Name | Structure Type | Key Activity | Remarks |

|---|---|---|---|

| This compound | Pyrrolidine derivative | Enzyme interaction | Potential anticancer properties |

| 2-(Aminoethyl)-1-N-Boc-pyrrolidine | Pyrrolidine derivative | Drug synthesis precursor | Used in drug development |

| 2-(Aminoethyl)pyrrolidine | Unprotected pyrrolidine | Higher reactivity | Less stable than Boc-protected variants |

Propiedades

IUPAC Name |

tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8(12)9-5-6-13(7-9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQDGCULZZTIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367954-38-8 | |

| Record name | tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.